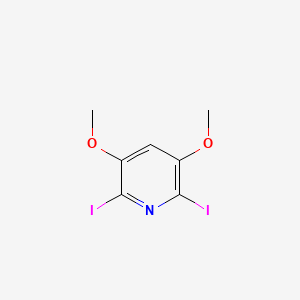

2,6-Diiodo-3,5-dimethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodo-3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2NO2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJVCFGXTPOHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1I)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673836 | |

| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-49-3 | |

| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diiodo-3,5-dimethoxypyridine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to 2,6-diiodo-3,5-dimethoxypyridine, a key building block in pharmaceutical and materials science research. The synthesis commences with the nucleophilic aromatic substitution of 3,5-dichloropyridine to yield the intermediate 3,5-dimethoxypyridine. The subsequent regioselective di-iodination of this electron-rich pyridine core is achieved using N-iodosuccinimide. This guide offers detailed, step-by-step protocols, an analysis of the underlying chemical principles, and insights into critical experimental parameters. The content is designed for researchers, scientists, and professionals in drug development, providing a practical framework for the successful synthesis of this valuable compound.

Introduction

Poly-substituted pyridine derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. Among these, halogenated pyridines serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions. This compound is a particularly valuable building block due to the presence of two reactive iodine atoms, which can be selectively functionalized, and the electron-donating methoxy groups that modulate the electronic properties of the pyridine ring.

The synthesis of highly substituted pyridines, especially with a specific regiochemical arrangement, presents a significant synthetic challenge.[1][2] This guide outlines a logical and field-proven synthetic strategy, beginning with the preparation of the key precursor, 3,5-dimethoxypyridine, followed by its direct and regioselective iodination.

Synthetic Strategy Overview

The synthesis of this compound is approached via a two-step sequence. The first step involves the synthesis of the core intermediate, 3,5-dimethoxypyridine, from a commercially available starting material. The second step is the crucial iodination of this intermediate.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

Synthesis of 3,5-Dimethoxypyridine: Nucleophilic Aromatic Substitution

The synthesis of 3,5-dimethoxypyridine from 3,5-dichloropyridine is a classic example of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is susceptible to attack by strong nucleophiles. The methoxide ion (CH₃O⁻), generated from sodium methoxide, acts as the nucleophile, displacing the chloride ions. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation, leaving the methoxide ion highly reactive.

Di-iodination: Electrophilic Aromatic Substitution

The introduction of iodine atoms onto the 3,5-dimethoxypyridine ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][4] The two methoxy groups at the C3 and C5 positions are strong activating groups, donating electron density to the pyridine ring through resonance. This increased electron density makes the ring more susceptible to attack by electrophiles.

The methoxy groups are ortho, para-directing. Therefore, they direct the incoming electrophile to the C2, C4, and C6 positions. Due to steric hindrance from the two adjacent methoxy groups, the C4 position is less accessible. Consequently, electrophilic substitution occurs preferentially at the C2 and C6 positions, leading to the desired 2,6-diiodo product.

N-Iodosuccinimide (NIS) is an excellent source of electrophilic iodine (I⁺).[5][6] In the presence of an acid catalyst or in a polar solvent, the N-I bond is polarized, making the iodine atom electrophilic and susceptible to attack by the electron-rich pyridine ring.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethoxypyridine

This protocol is adapted from a known procedure for the synthesis of 3,5-dimethoxypyridine.[7]

Materials and Reagents:

-

3,5-Dichloropyridine

-

Sodium methoxide (NaOMe)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Water, deionized

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 3,5-dichloropyridine (1 equivalent) in anhydrous DMSO, add sodium methoxide (2.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 60-80°C and stir for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 3,5-dimethoxypyridine as a colorless to pale yellow liquid.

Step 2: Synthesis of this compound

This protocol is designed based on established methods for the iodination of electron-rich aromatic and heteroaromatic compounds using N-iodosuccinimide.[6][8][9]

Materials and Reagents:

-

3,5-Dimethoxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Ethyl acetate

-

Hexanes

-

Water, deionized

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask protected from light, dissolve 3,5-dimethoxypyridine (1 equivalent) in anhydrous acetonitrile.

-

Add N-iodosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted NIS.

-

Remove the acetonitrile under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound as a solid.

Data Summary

| Parameter | Step 1: 3,5-Dimethoxypyridine | Step 2: this compound |

| Starting Material | 3,5-Dichloropyridine | 3,5-Dimethoxypyridine |

| Key Reagent | Sodium methoxide | N-Iodosuccinimide (NIS) |

| Stoichiometry | 1 : 2.5 (Substrate : Reagent) | 1 : 2.2 (Substrate : Reagent) |

| Solvent | DMSO | Acetonitrile |

| Temperature | 60-80°C | Room Temperature |

| Reaction Time | 48-72 hours | 12-24 hours |

| Typical Yield | 50-60% | 70-85% |

| Purification | Vacuum Distillation | Column Chromatography |

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Both steps, particularly the synthesis of 3,5-dimethoxypyridine using sodium methoxide, should be carried out under anhydrous conditions to prevent unwanted side reactions.

-

Light Sensitivity: Iodo-compounds can be light-sensitive. It is advisable to protect the iodination reaction and the final product from direct light to prevent degradation.

-

Purification of the Final Product: The purification of this compound by column chromatography should be performed efficiently to minimize potential decomposition on the silica gel.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step sequence, involving a nucleophilic aromatic substitution followed by a regioselective electrophilic iodination, is a reliable and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this compound for applications in drug discovery and materials science.

References

-

PrepChem. Synthesis of (a) 3,5-dimethoxy-pyridine. [Link]

-

Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16920-16923. [Link]

-

Iskra, J., Stavber, S., & Zupan, M. (2004). Various methoxy- or methyl-substituted aromatic compounds were regioselectively iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid with excellent yields under mild conditions and short reaction times. Synthesis, 2004(11), 1869-1873. [Link]

-

Tang, R. J., Milcent, T., & Crousse, B. (2018). The use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides in good yields. The Journal of Organic Chemistry, 83(2), 930-938. [Link]

-

Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). N-Iodosuccinimide with a catalytic amount of trifluoroacetic acid will regioselectively iodinate activated aromatic compounds. Tetrahedron Letters, 43(29), 5047-5048. [Link]

-

Grokipedia. N-Iodosuccinimide. [Link]

-

Oakwood Chemical. N-Iodosuccinimide. [Link]

-

Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Link]

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

-

Journal of Visualized Experiments. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]

-

Russian Journal of Organic Chemistry. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]

-

Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]

- Google Patents.

-

Wikipedia. Electrophilic aromatic substitution. [Link]

Sources

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. N-Iodosuccinimide [oakwoodchemical.com]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

An In-depth Technical Guide to 2,6-Diiodo-3,5-dimethoxypyridine (CAS No. 113123-52-5)

This technical guide provides a comprehensive overview of 2,6-diiodo-3,5-dimethoxypyridine, a highly functionalized pyridine derivative with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications as a versatile building block.

Introduction: The Strategic Value of a Differentiated Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials.[1] The strategic introduction of multiple functional groups onto this core structure allows for the fine-tuning of electronic properties, solubility, and biological activity. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The two iodine atoms at the 2- and 6-positions serve as versatile handles for cross-coupling reactions, enabling the introduction of a wide array of substituents. Concurrently, the electron-donating methoxy groups at the 3- and 5-positions modulate the reactivity of the pyridine ring and can influence the conformation of resulting biaryl structures. This unique arrangement of functional groups makes this compound a powerful tool for the construction of complex molecular architectures.

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is best approached through a two-step sequence starting from a readily available dihalopyridine. This strategy ensures high regioselectivity and good overall yields. The synthetic pathway involves the initial preparation of the key intermediate, 3,5-dimethoxypyridine, followed by a direct di-iodination.

Step 1: Synthesis of 3,5-Dimethoxypyridine

The precursor, 3,5-dimethoxypyridine, can be efficiently synthesized from 3,5-dichloropyridine via a nucleophilic aromatic substitution reaction with sodium methoxide.[2]

Experimental Protocol:

-

To a solution of 3,5-dichloropyridine (50 g) in dimethyl sulfoxide (250 ml), add sodium methoxide (15 g) under a nitrogen atmosphere.

-

Heat the reaction mixture to 60-80°C and stir vigorously.

-

After 8 and 16 hours, add additional portions of sodium methoxide (15 g each).

-

Continue stirring at 60-80°C for a total of 72 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a small amount of water.

-

Extract the product with diethyl ether.

-

Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3,5-dimethoxypyridine.[2]

Note: The product may contain a small amount of 3-chloro-5-methoxypyridine, which can often be carried forward to the next step without rigorous purification.[2]

Caption: Synthesis of 3,5-Dimethoxypyridine.

Step 2: Di-iodination of 3,5-Dimethoxypyridine

The electron-rich 3,5-dimethoxypyridine is activated towards electrophilic aromatic substitution. The methoxy groups are ortho-, para-directing, and in this case, direct the incoming electrophile to the 2, 4, and 6 positions. Due to steric hindrance at the 4-position from the two adjacent methoxy groups, iodination is expected to occur preferentially at the 2- and 6-positions. Various iodinating reagents can be employed for this transformation. A common and effective method involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species.[3][4]

Experimental Protocol:

-

Dissolve 3,5-dimethoxypyridine in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Add a source of electrophilic iodine. This can be generated in situ from molecular iodine (I₂) and a silver salt like silver nitrate (AgNO₃) or with other iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid.[3]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Caption: Iodination of 3,5-Dimethoxypyridine.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Information |

| CAS Number | 113123-52-5 |

| Molecular Formula | C₇H₇I₂NO₂ |

| Molecular Weight | 390.95 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in non-polar solvents and insoluble in water. |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. Light-sensitive. |

Expected Spectroscopic Data:

-

¹H NMR: A single singlet in the aromatic region for the C4 proton. Two singlets in the aliphatic region corresponding to the two methoxy groups.

-

¹³C NMR: Signals corresponding to the six carbons of the pyridine ring and the two methoxy carbons. The carbons bearing the iodine atoms (C2 and C6) would appear at a characteristic upfield chemical shift compared to their non-iodinated counterparts.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

-

Infrared (IR) Spectroscopy: Characteristic C-O stretching frequencies for the methoxy groups, C=C and C=N stretching vibrations for the pyridine ring, and C-I stretching vibrations.

Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The two C-I bonds can be sequentially or simultaneously functionalized, providing a powerful platform for the synthesis of complex molecules, including those with potential biological activity such as kinase inhibitors.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[6] this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents. By controlling the stoichiometry of the boronic acid, selective mono- or di-arylation can be achieved.

Exemplary Protocol for Mono-arylation:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired boronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Caption: Suzuki-Miyaura Coupling of the title compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, linking the pyridine core to terminal alkynes.[7] This reaction is valuable for the synthesis of rigid molecular scaffolds and precursors to more complex structures.

Exemplary Protocol:

-

To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, diisopropylethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the catalyst and salts.

-

Concentrate the filtrate and purify the product by column chromatography.

Caption: Sonogashira Coupling of the title compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 2- and/or 6-positions of the pyridine ring.[8] This is a key transformation in the synthesis of many biologically active compounds.

Exemplary Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110°C and stir until complete consumption of the starting material.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Caption: Buchwald-Hartwig Amination of the title compound.

Safety and Handling

As there is no specific safety data sheet (SDS) available for this compound, it is crucial to handle this compound with care, assuming it to be hazardous. The safety precautions for related compounds should be considered. Halogenated pyridines can be irritants and harmful if swallowed or inhaled.[9][10]

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.[9]

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a strategically designed building block that offers significant advantages for the synthesis of complex, highly substituted pyridine derivatives. Its predictable synthesis and the orthogonal reactivity of its iodo and methoxy groups make it a valuable tool for medicinal chemists and materials scientists. The ability to participate in a variety of cross-coupling reactions opens up a vast chemical space for the exploration of new drug candidates and functional materials. As with any novel chemical entity, appropriate safety precautions must be taken during its handling and use.

References

-

Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine. Retrieved from [Link]

-

DC Fine Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Kashani, S. K., & Jessiman, J. E. (n.d.).

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(1), 132-140.

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

- Zhang, W., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.

-

SpectraBase. (n.d.). 2,6-DIIODO-3-METHOXYMETHOXYPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxypyridine. Retrieved from [Link]

- Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Majumdar, P., & Samanta, S. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Advances, 5(103), 84964-84968.

- Fairlamb, I. J. S., et al. (2021). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Journal of the American Chemical Society, 143(25), 9474-9485.

- Balova, I. A., et al. (2020). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 18(3), 469-479.

- Thomas, K. R. J., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 67(14), 4972-4975.

- Litvic, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 12(11), 2545-2557.

-

PrepChem.com. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine. Retrieved from [Link]

- Sromek, A. W., & Gevorgyan, V. (2005). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.

- Majumdar, P., & Samanta, S. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Advances, 5(103), 84964-84968.

-

MOLBASE. (n.d.). 2,6-diiodo-3,4-dimethoxypyridine N-oxide|171521-06-5. Retrieved from [Link]

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4338.

- Kim, S. K., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2955.

- Guedes, A., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.

- Riadi, Y., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 163-169.

- Konwar, D., & Boruah, R. C. (2002). effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. Indian Journal of Chemistry - Section B, 41B(3), 559-562.

- Parthiban, P., et al. (2014). Crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one.

- De, S. K. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(1), 107-109.

- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry, 2018(48), 6888-6899.

- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organometallics, 40(13), 2056-2065.

-

PubChem. (n.d.). 2,6-Dimethoxypyridine-3,5-diamine;tetrahydrochloride. Retrieved from [Link]

- US Patent No. US7256295B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.

- Li, H., et al. (2013). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

- Al-Zoubi, R. M., & Al-Zaydi, K. M. (2012). Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. Molecules, 17(12), 14197-14209.

- Dzido, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2976-2986.

-

ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 2. Retrieved from [Link]

-

Sciforum. (2023). Synthesis of 2,6-disubstituted BODIPY dyes using palladium-catalyzed cross-coupling reaction with indium organometallics and indium. Retrieved from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. prepchem.com [prepchem.com]

- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. 2,6-Diiodo-3-methoxypyridine [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

The Strategic Utility of 2,6-Diiodo-3,5-dimethoxypyridine in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of 2,6-diiodo-3,5-dimethoxypyridine, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, strategic applications, and the underlying principles that govern its reactivity. We will explore its role as a versatile scaffold in the synthesis of complex molecular architectures, particularly within the domain of targeted therapeutics.

Core Molecular Attributes of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a polysubstituted pyridine derivative with a distinct arrangement of functional groups that dictates its chemical behavior.

The molecular formula of this compound is C₇H₇I₂NO₂, conferring upon it a molecular weight of 390.95 g/mol .[1] The pyridine core, a six-membered heteroaromatic ring containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] The strategic placement of two iodine atoms at the 2 and 6 positions, flanking the ring nitrogen, and two methoxy groups at the 3 and 5 positions, creates a unique electronic and steric landscape.

| Property | Value | Source |

| Molecular Formula | C₇H₇I₂NO₂ | [1] |

| Molecular Weight | 390.95 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| CAS Number | 1131335-49-3 | [1] |

The iodine substituents are of particular significance. The carbon-iodine bond is the least stable among the carbon-halogen bonds, rendering these positions highly susceptible to a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This inherent reactivity is the cornerstone of the compound's utility as a molecular building block.

The Synthetic Versatility of Dihalogenated Pyridines

One potential conceptual pathway begins with a di-substituted pyridine, such as 2,6-dimethoxypyridine. The subsequent di-iodination of this precursor would then yield the target molecule. Aromatic iodination can be achieved using various reagents, such as a mixture of iodic acid, acetic anhydride, and sulfuric acid.[3]

Alternatively, a synthesis could commence from a di-chlorinated pyridine, like 3,5-dichloropyridine. Nucleophilic aromatic substitution with sodium methoxide can yield 3,5-dimethoxypyridine.[4] Subsequent ortho-lithiation and quenching with an iodine source could then introduce the iodine atoms at the 2 and 6 positions.

The true synthetic power of this compound, however, lies not in its synthesis, but in its application as a versatile intermediate. The differential reactivity of the C-I bonds allows for sequential and site-selective functionalization. This is a critical advantage in the construction of complex molecules, as it enables the controlled introduction of different substituents.

Application in Kinase Inhibitor Scaffolding: A Mechanistic Perspective

The pyridine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6]

Derivatives of di- and tri-substituted pyridines have shown significant promise as potent and selective kinase inhibitors.[5][7] The pyridine ring often serves as a key structural motif that can form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.

The utility of this compound in this context is as a foundational building block for creating libraries of potential kinase inhibitors. The two iodine atoms can be sequentially replaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a diverse array of aryl or heteroaryl groups.

Caption: Sequential Suzuki-Miyaura coupling workflow.

This step-wise approach allows for the systematic exploration of the chemical space around the pyridine core, enabling the optimization of inhibitor potency and selectivity against a specific kinase target. The methoxy groups at the 3 and 5 positions can also influence the molecule's solubility, metabolic stability, and electronic properties, all of which are critical parameters in drug design.[5]

Experimental Protocols: A Guide to Practice

The following section provides a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a diiodinated pyridine derivative. This protocol is intended as a starting point and may require optimization for specific substrates.

Objective: To synthesize a mono-arylated pyridine derivative via a selective Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.1 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Trustworthiness through Self-Validation: The progress of the reaction should be meticulously monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the desired product. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Characterization Challenges and Field-Proven Insights

The analysis of diiodinated aromatic compounds presents unique challenges that researchers must be aware of to ensure accurate characterization.

Mass Spectrometry: A common issue encountered during the mass spectrometric analysis of iodinated compounds is in-source fragmentation, specifically deiodination.[8] This is the loss of one or both iodine atoms, which can complicate the determination of the molecular weight.[8] It is therefore crucial to carefully analyze the entire isotopic pattern and consider the possibility of these fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the heavy iodine atoms can influence the chemical shifts of adjacent protons and carbons in ¹H and ¹³C NMR spectra. While ¹²⁷I is a quadrupolar nucleus, its effects on the spectra of neighboring nuclei are not always straightforward. Careful interpretation and comparison with spectra of related, non-iodinated compounds are often necessary.

Caption: A typical workflow for purification and analysis.

Conclusion

This compound represents a powerful and versatile building block for medicinal chemists engaged in drug discovery. Its strategically placed, reactive iodine substituents provide a gateway to a vast chemical space of polysubstituted pyridine derivatives. A comprehensive understanding of its properties, synthetic applications, and analytical nuances, as outlined in this guide, is essential for leveraging its full potential in the rational design of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor development.

References

-

Yar, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

-

Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]

-

Kazemi, S., et al. (2014). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 19(8), 11657–11666. [Link]

-

Lücking, U., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8037–8051. [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745–1766. [Link]

-

PrepChem. Synthesis of (a) 3,5-dimethoxy-pyridine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to 2,6-Diiodo-3,5-dimethoxypyridine: Synthesis, Structure, and Application

Abstract

This technical guide provides a comprehensive overview of 2,6-diiodo-3,5-dimethoxypyridine, a highly functionalized pyridine derivative of significant interest to researchers in organic synthesis and drug discovery. The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] This guide delves into the structural characteristics, electronic properties, and detailed synthetic protocols of this compound. Furthermore, it explores its reactivity, particularly in modern cross-coupling reactions, highlighting its role as a versatile building block for the creation of complex molecular architectures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Functionalized Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs.[1][3] Its unique properties, including basicity, stability, and hydrogen-bonding capability, make it a versatile component in the design of bioactive molecules.[4] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical properties, such as metabolic stability, potency, and bioavailability.[2]

Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable synthetic intermediate. Its structure combines two key features:

-

Activating Methoxy Groups: The two methoxy groups at the 3- and 5-positions are electron-donating, which influences the reactivity of the pyridine ring.

-

Versatile Iodo-Substituents: The iodine atoms at the 2- and 6-positions are excellent leaving groups in a wide array of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5][6]

This combination makes this compound a powerful tool for constructing complex, highly substituted pyridine derivatives, which are often sought after in the development of novel therapeutics, particularly as kinase inhibitors and other targeted drug candidates.[7]

Molecular Structure and Physicochemical Properties

The unique arrangement of substituents on the pyridine ring dictates the physical and chemical behavior of this compound.

Core Structure and Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₇H₇I₂NO₂ |

| Molecular Weight | 390.95 g/mol |

| CAS Number | 1131335-49-3 |

| Appearance | Typically a solid (e.g., white to light-yellow crystalline powder).[8] |

| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Structural Visualization

The two-dimensional structure of this compound is depicted below.

Caption: 2D structure of this compound.

Spectroscopic Signature (Predicted)

-

¹H NMR:

-

A singlet for the C4-H proton, expected to be in the aromatic region.

-

A singlet for the two equivalent methoxy groups (-OCH₃), integrating to 6 protons.

-

-

¹³C NMR:

-

Signals for the five distinct carbon atoms of the pyridine ring. The carbons bearing iodine (C2, C6) would appear at a characteristic upfield chemical shift due to the heavy atom effect.

-

A signal for the methoxy group carbons.

-

The precise chemical shifts would require experimental determination.[11]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that hinges on the controlled functionalization of the pyridine core. The most logical pathway involves the preparation of the 3,5-dimethoxypyridine precursor, followed by a regioselective di-iodination.

Synthesis Workflow

The overall synthetic strategy is a two-step process starting from a dihalopyridine.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. 2,6-Diiodo-3-methoxypyridine [myskinrecipes.com]

- 8. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 9. rsc.org [rsc.org]

- 10. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

2,6-Diiodo-3,5-dimethoxypyridine chemical formula

An In-Depth Technical Guide to 2,6-Diiodo-3,5-dimethoxypyridine

Introduction

This compound is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its strategic placement of two iodine atoms—excellent leaving groups in cross-coupling reactions—and two methoxy groups offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its critical applications in medicinal chemistry, and essential safety protocols for its handling. For researchers and professionals in drug development, understanding the utility of such a scaffold is paramount, as pyridine-based ring systems are integral to numerous FDA-approved pharmaceuticals.[1][2]

Molecular Structure and Physicochemical Properties

The core of this compound is a pyridine ring substituted at the 2 and 6 positions with iodine atoms and at the 3 and 5 positions with methoxy groups. This substitution pattern creates a unique electronic profile and steric environment, making it a valuable intermediate for targeted chemical modifications.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₇H₇I₂NO₂ | [3][4] |

| Molecular Weight | 390.95 g/mol | [3][4] |

| CAS Number | 1131335-49-3 | [3][4] |

| Appearance | White to off-white solid (inferred) | N/A |

| Purity | Typically ≥97% for research grade | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | N/A |

Synthesis Pathway and Rationale

While specific proprietary synthesis methods may vary, a logical and common approach for preparing this compound involves the direct iodination of a 3,5-dimethoxypyridine precursor. The electron-donating nature of the two methoxy groups activates the pyridine ring, directing electrophilic substitution to the ortho and para positions (2, 4, and 6).

Causality of Experimental Choices:

-

Starting Material: 3,5-Dimethoxypyridine is chosen as it already contains the required methoxy substituents.

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a preferred electrophilic iodinating agent. It is solid, relatively safe to handle compared to molecular iodine, and highly effective for activating electron-rich aromatic systems.

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is ideal. It dissolves the reactants and does not compete in the electrophilic substitution reaction.

-

Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the reaction rate and prevent potential side reactions, then allowed to warm to room temperature to ensure completion.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a solution of 3,5-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture to 0 °C and quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the orange/brown color dissipates.

-

Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its capacity to undergo sequential and selective cross-coupling reactions. The two iodine atoms can be substituted with different moieties, enabling the rapid construction of diverse chemical libraries for drug screening. This is particularly valuable in synthesizing kinase inhibitors and other targeted drug candidates where a substituted pyridine core is often a key pharmacophore.[5]

Key Reactions:

-

Suzuki Coupling: Formation of C-C bonds with boronic acids.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Heck Coupling: Formation of C-C bonds with alkenes.

The differential reactivity of the iodine atoms can sometimes be exploited under carefully controlled conditions to achieve mono-substitution, further enhancing its synthetic utility.

Caption: Suzuki coupling workflow using the diiodopyridine intermediate.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for this class of chemicals should be strictly followed.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

-

Protect from light and moisture to prevent degradation.[5]

Conclusion

This compound stands out as a powerful and strategic intermediate in synthetic chemistry. Its pre-functionalized structure allows for efficient and modular synthesis of complex molecules, making it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. Proper understanding of its synthesis, reactivity, and handling is essential to fully exploit its potential in developing next-generation chemical entities.

References

-

MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine. Retrieved January 19, 2026, from [Link][5]

-

Angene Chemical. (2024, June 8). Safety Data Sheet: 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. Retrieved January 19, 2026, from [Link][6]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2,6-Dimethoxypyridine. Retrieved January 19, 2026, from [Link][9]

-

Saleem, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4277–4314. [Link][1]

-

Pereira, C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6523. [Link][2]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. 2,6-Diiodo-3-methoxypyridine [myskinrecipes.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

The Synthetic Versatility of 2,6-Diiodo-3,5-dimethoxypyridine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the reactivity and synthetic utility of 2,6-diiodo-3,5-dimethoxypyridine, a highly functionalized heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document explores the synthesis of the core molecule and delves into its key transformations, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, providing insights into reaction mechanisms and practical experimental protocols.

Introduction: A Scaffold for Innovation

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The strategic introduction of substituents onto this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable, albeit specialized, building block. The electron-donating methoxy groups at the 3- and 5-positions activate the pyridine ring, while the iodo groups at the 2- and 6-positions serve as versatile handles for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique substitution pattern opens avenues for the synthesis of complex, multi-substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.[1]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached in a two-step sequence starting from the commercially available 3,5-dichloropyridine. The initial step involves a nucleophilic aromatic substitution to introduce the methoxy groups, followed by a regioselective iodination.

Step 1: Synthesis of 3,5-Dimethoxypyridine

The displacement of the chloro substituents on 3,5-dichloropyridine with methoxide ions provides 3,5-dimethoxypyridine. This reaction is typically carried out using a strong base such as sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Experimental Protocol: Synthesis of 3,5-Dimethoxypyridine

-

Materials:

-

3,5-Dichloropyridine

-

Sodium methoxide (NaOMe)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3,5-dichloropyridine in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium methoxide portion-wise to the stirred solution.

-

Heat the reaction mixture to 60-80°C and stir for an extended period (e.g., 72 hours), with additional portions of sodium methoxide added intermittently.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3,5-dimethoxypyridine.

-

Step 2: Iodination of 3,5-Dimethoxypyridine

The electron-rich 3,5-dimethoxypyridine is susceptible to electrophilic aromatic substitution. Iodination at the ortho-positions to the methoxy groups (C2 and C6) can be achieved using a suitable electrophilic iodine source. Common iodinating agents for activated aromatic systems include N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent such as iodic acid (HIO₃) or silver salts.[2][3][4]

Representative Protocol: Iodination of 3,5-Dimethoxypyridine

-

Materials:

-

3,5-Dimethoxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3,5-dimethoxypyridine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add N-iodosuccinimide (approximately 2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Reactivity at the C-I Bonds: A Gateway to Molecular Diversity

The carbon-iodine bonds in this compound are the primary sites of reactivity, enabling a host of transformations. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for palladium-catalyzed cross-coupling reactions and halogen-metal exchange processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bonds in the oxidative addition step of the catalytic cycle. Key examples include the Suzuki-Miyaura, Sonogashira, Negishi, and Stille couplings.

A critical consideration in the functionalization of di-iodinated pyridines is the potential for mono- or di-substitution. Regioselectivity can often be controlled by careful manipulation of reaction conditions, such as the stoichiometry of the coupling partner, reaction time, temperature, and the choice of catalyst and ligands.[5] In general, the first substitution is faster than the second due to increased steric hindrance and altered electronic properties of the mono-substituted intermediate.

The Suzuki-Miyaura coupling involves the reaction of the di-iodopyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[6] This reaction is widely used for the formation of biaryl and aryl-heteroaryl structures.

Representative Protocol: Suzuki-Miyaura Coupling of this compound

-

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents for mono-arylation, 2.5 equivalents for di-arylation)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

-

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed.

-

Monitor the reaction for the formation of the mono- and di-substituted products.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product(s) by column chromatography on silica gel.

-

Table 1: General Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands |

| Ligand (if applicable) | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, DME |

| Temperature | 80-120°C |

Note: These are general conditions and may require optimization for specific substrates.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the di-iodopyridine and a terminal alkyne.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8]

Representative Protocol: Sonogashira Coupling of this compound

-

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents for mono-alkynylation, 2.5 equivalents for di-alkynylation)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

-

Solvent (e.g., THF, DMF), anhydrous and deoxygenated

-

-

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill with an inert gas.

-

Add the anhydrous, deoxygenated solvent and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

The Negishi coupling involves the reaction of the di-iodopyridine with an organozinc reagent.[9] This reaction is known for its high functional group tolerance and is particularly useful for coupling sp³-hybridized carbon centers.[10]

Representative Protocol: Negishi Coupling of this compound

-

Materials:

-

This compound

-

Organozinc reagent (prepared in situ or from a commercial source) (1.1-2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (2-5 mol%)

-

Solvent (e.g., THF, DMF), anhydrous

-

-

Procedure:

-

To a Schlenk flask containing the palladium catalyst under an inert atmosphere, add the anhydrous solvent.

-

Add a solution of this compound in the same solvent.

-

Add the organozinc reagent dropwise at room temperature or below.

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography.

-

The Stille coupling utilizes an organostannane reagent to couple with the di-iodopyridine.[11] While organotin compounds are toxic, the Stille reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[12]

Representative Protocol: Stille Coupling of this compound

-

Materials:

-

This compound

-

Organostannane reagent (1.1-2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

-

Solvent (e.g., THF, DMF, toluene), anhydrous

-

Optional: Additive such as CuI or LiCl

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound, the organostannane reagent, and the palladium catalyst in the anhydrous solvent.

-

If used, add the additive.

-

Heat the reaction mixture (typically 80-110°C) until the starting material is consumed.

-

After cooling, the reaction mixture can be worked up by aqueous extraction. A fluoride workup (e.g., with aqueous KF) is often used to remove tin byproducts.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify the product by column chromatography.

-

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Halogen-Metal Exchange

Halogen-metal exchange, particularly lithium-halogen exchange, is a powerful method for generating organometallic intermediates from aryl halides.[13] The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can lead to the formation of a pyridyllithium species. This nucleophilic intermediate can then be trapped with various electrophiles.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making di-iodopyridines ideal substrates.[13] Selective mono-lithiation can often be achieved by using one equivalent of the organolithium reagent at very low temperatures (e.g., -78°C to -100°C) and short reaction times.[14][15] The position of the initial lithiation (C2 vs. C6) may be influenced by subtle steric and electronic factors, although in a symmetrical molecule like this, both positions are electronically equivalent.

Representative Protocol: Lithium-Iodine Exchange and Electrophilic Quench

-

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (1.0-1.1 equivalents for mono-lithiation)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Electrophile (e.g., aldehyde, ketone, CO₂, DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath) or -100°C (liquid nitrogen/ether slush bath).

-

Slowly add the n-BuLi solution dropwise via syringe.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to allow for the exchange to occur.

-

Add the electrophile to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

-

Figure 2: Workflow for the functionalization of this compound via halogen-metal exchange.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry. The ability to introduce a variety of substituents onto the 3,5-dimethoxypyridine scaffold through the reactions described above makes this compound a valuable starting material for the synthesis of compound libraries for drug discovery. The methoxy groups can act as hydrogen bond acceptors and influence the lipophilicity and metabolic stability of the final compounds. The diverse functionalities that can be introduced at the 2- and 6-positions allow for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, this scaffold could be employed in the synthesis of kinase inhibitors, where substituted pyridines are known to be effective hinge-binding motifs.[1]

Conclusion

This compound represents a highly versatile and reactive building block for the synthesis of complex substituted pyridines. Its utility stems from the presence of two readily displaceable iodine atoms, which can be selectively functionalized through a variety of robust and well-established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange. This technical guide has provided an overview of the synthesis and reactivity of this important scaffold, offering researchers and drug development professionals a foundation for its application in the creation of novel molecules with potential therapeutic and material science applications.

References

- Negishi, E.-i. (2010).

- Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530.

- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol. BenchChem.

- Fairlamb, I. J. S., & Lee, A.-L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6357–6367.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.

- BenchChem. (2025). This compound | 1131335-49-3. BenchChem.

- Molecules. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI.

- Prakash, G. K. S., Mathew, T., & Olah, G. A. (2010). Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide in Sulfuric Acid.

- YouTube. (2025). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem.

- MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine.

- J&K Scientific LLC. (2025). Stille Cross-Coupling.

- Organic Letters. (2021). Selective C–H Iodination of (Hetero)arenes.

- Organic Reactions. (2004). The Stille Reaction.

- Golden. (n.d.). Stille reaction.

- BenchChem. (n.d.). 2,6-Diiodo-3-methoxypyridine CAS 437709-98-3.

- ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ResearchGate. (n.d.). a) Lithium‐halogen exchange of 2,5‐dibromopyridine 22.[⁸¹] (NB: % D....

- PubMed. (1982). Crystal structures and pharmacological activity of calcium channel antagonists: 2,6-dimethyl-3,5-dicarbomethoxy-4-(unsubstituted, 2-methyl-, 4-methyl-, 3-nitro-, 4-nitro-, and 2,4-dinitrophenyl)-1,4-dihydropyridine.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

-

. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile.

- MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

- Molecules. (2005).

- PMC. (2021).

- MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Wikipedia. (n.d.). Metal–halogen exchange.

- SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- ResearchGate. (2015).

- ResearchGate. (2025).

- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.

- Synfacts. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.

- European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.

- Google Patents. (2013).

- ResearchGate. (2025). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

- BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.

- PubMed. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors.

- PubMed. (n.d.). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid.

- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.

- ResearchGate. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.

- ResearchGate. (2025). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.

Sources

- 1. 2,6-Diiodo-3-methoxypyridine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. mdpi.com [mdpi.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,6-Diiodo-3,5-dimethoxypyridine for Researchers and Drug Development Professionals

Abstract

Introduction: The Significance of 2,6-Diiodo-3,5-dimethoxypyridine in Modern Chemistry

This compound is a highly functionalized heterocyclic compound of significant interest in the fields of pharmaceutical and materials science. Its pyridine core is a common motif in a vast number of approved drugs, highlighting the importance of pyridine derivatives in medicinal chemistry.[1] The presence of two iodine atoms at the 2 and 6 positions offers reactive handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[2] The methoxy groups at the 3 and 5 positions modulate the electronic properties of the pyridine ring and can influence intermolecular interactions.